N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Overview

Description

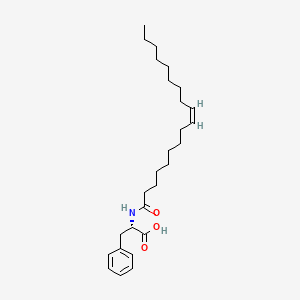

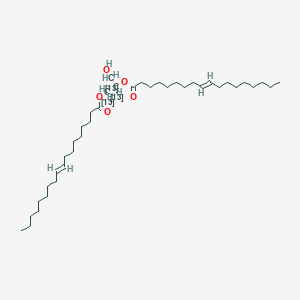

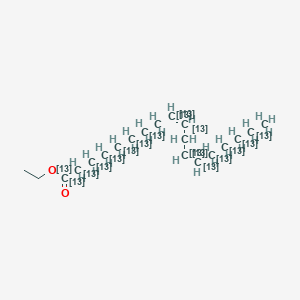

“N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine” is a synthetic peptide with the molecular formula C32H51N9O10 . It is also known as Acetyl Tetrapeptide-2 . This peptide is used in the field of biochemistry research and drug development . It has proven effects in combating skin sagging by stimulating the skin’s fundamental proteins, such as collagen and elastin .

Molecular Structure Analysis

The molecular structure of this peptide is complex, with a molecular weight of 721.80 . The SMILES representation of its structure isCC(C)C@@HNC@@HO)C(=O)O)NC(=O)C@HO)NC(=O)C@HNC(=O)C@HN)NC(=O)C . Physical And Chemical Properties Analysis

The peptide has a density of 1.4±0.1 g/cm3 and an index of refraction of 1.627 . It is a white crystal or crystalline powder that can dissolve in water .Scientific Research Applications

- Mechanism : It decreases IL-8 secretion in human keratinocytes when combined with other peptides like acetyl hexapeptide-36 and acetyl hexapeptide-38 .

- Efficacy : Clinical trials have documented its efficacy in reducing skin irritation caused by cleansing and as a moisturizing agent .

- Benefits : Acetyl Pentapeptide-1 may improve collagen synthesis, enhance skin firmness, and contribute to anti-wrinkle formulations .

- Specific Abilities : Synthetic peptides, including Acetyl Pentapeptide-1, exhibit neuro-suppressive abilities. These peptides are called neurotransmitter-inhibitor peptides .

Cosmeceuticals and Anti-Aging

Neurotransmitter-Inhibitor Peptides

Additional Research Opportunities

Mechanism of Action

Target of Action

Acetyl Pentapeptide-1, also known as N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine, primarily targets the skin’s structural proteins, including collagen and elastin . These proteins are crucial for maintaining the skin’s firmness and elasticity .

Mode of Action

Acetyl Pentapeptide-1 interacts with its targets by enhancing the synthesis of collagen and elastin proteins . It also suppresses interleukins, particularly IL-8, which in turn lessens the release of metalloproteinases (MMPs), especially MMP-9 . MMP-9 is an enzyme responsible for the destruction of Collagen type IV, a crucial component of basement membranes .

Biochemical Pathways

The biochemical pathways affected by Acetyl Pentapeptide-1 involve the regulation of protein synthesis and inflammation. By enhancing the synthesis of collagen and elastin, it promotes the regeneration of the skin matrix cells . Its anti-inflammatory action, achieved by suppressing interleukins, helps prevent the breakdown of these structural proteins .

Pharmacokinetics

As a topical agent, it is generally understood that it is absorbed through the skin, distributed in the applied area, metabolized locally, and excreted through normal skin exfoliation processes .

Result of Action

The action of Acetyl Pentapeptide-1 results in several beneficial effects on the skin. It helps make the skin more firm, ideal for anti-wrinkle applications . It also soothes irritated skin and enhances the skin’s natural defense mechanisms against infections . Overall, it contributes to a firmer, calmer, and more youthful appearance .

Future Directions

The peptide is used in anti-aging products to help maintain facial contour and to help reduce sagging in the chest and neck . It is also used in high-end after-weight-loss products . Given its proven effects in combating skin sagging, future research and development could explore its potential in other applications related to skin health and aging.

properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWAYIPLKPVOJZ-LENLALOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)

![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)

![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)

![9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026072.png)

![[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026073.png)

![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)